Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride
Description
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride is a benzoate ester derivative featuring an aminomethyl group at the 5-position and a trifluoromethyl group at the 2-position of the aromatic ring, with a methyl ester and hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the trifluoromethyl group) and improved water solubility (via the hydrochloride salt).
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13;/h2-4H,5,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCRPHTAZSYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride has shown potential as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.
Synthesis of Bioactive Compounds
The compound serves as a versatile building block for synthesizing derivatives with enhanced biological activities. For instance, it can be transformed into various amides and other functional groups that exhibit anti-inflammatory and analgesic effects.
Example Case Study:
- A study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of certain enzymes related to inflammation, making them potential candidates for anti-inflammatory drug development .
Biochemical Applications
In biochemistry, this compound functions as a non-ionic organic buffering agent used in cell cultures.
Buffering Agent in Cell Cultures
The compound is utilized to maintain pH stability in biological experiments, particularly in cell culture systems. It operates effectively within a pH range of 6-8.5, making it suitable for various biological assays.
Data Table: Buffering Capacity
| Buffering Agent | pH Range | Applications |
|---|---|---|
| This compound | 6-8.5 | Cell culture, biochemical assays |
Material Science Applications
The unique trifluoromethyl group in the compound confers specific physical and chemical properties that are advantageous in material science.
Development of Fluorinated Materials
Fluorinated compounds are known for their hydrophobic characteristics and thermal stability. This compound can be used to synthesize fluorinated polymers and coatings that exhibit enhanced durability and resistance to solvents.
Example Case Study:
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on formula C₁₀H₉F₃NO₂·HCl. †Calculated from C₁₀H₁₁ClN₂O₂·HCl. ‡From molecular formula C₁₀H₁₀ClF₃N₂S.
Key Observations:
- Trifluoromethyl Substituent : Present in the target compound and and . This group enhances metabolic stability and lipophilicity, influencing bioavailability .
- Hydrochloride Salt : Common across all compounds, improving aqueous solubility for formulation .
- Functional Group Variation : The benzoate ester (target compound) vs. benzimidate () or benzamide () alters hydrolysis susceptibility. Esters are generally more labile than amides under physiological conditions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C10H10F3N·HCl
- Molecular Weight : 239.65 g/mol
- Functional Groups :
- Trifluoromethyl group (-CF3)
- Aminomethyl group (-NH2)
- Ester functional group (-COO-)
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3N·HCl |
| Molecular Weight | 239.65 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in several therapeutic areas:
- Anticancer Activity : Compounds containing trifluoromethyl groups have been studied for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the aminomethyl group suggests potential antibacterial activity, making it a candidate for treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.
Case Study 1: Anticancer Activity
A study investigated the effects of methyl benzoate derivatives on cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
Case Study 2: Antimicrobial Activity
Another research effort focused on the synthesis and evaluation of various benzoate derivatives for their antimicrobial properties. This compound showed significant activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common routes involve sequential functionalization of the benzoate scaffold. For example, trifluoromethylation at position 2 can be achieved via halogen exchange using trifluoromethyl sources like Ruppert-Prakash reagents, followed by aminomethylation at position 5 using reductive amination or nucleophilic substitution. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield and byproduct formation. For instance, high temperatures (>100°C) may degrade the trifluoromethyl group .
- Characterization : Intermediates are typically verified via LC-MS and to confirm trifluoromethyl incorporation, while final product purity is assessed using HPLC with reference standards (e.g., EP impurity guidelines) .
Q. Which analytical techniques are most reliable for characterizing this compound and its synthetic intermediates?
- Methodological Answer :
- Spectroscopy : and resolve aromatic and aliphatic protons, while confirms trifluoromethyl group integrity.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies impurities like de-esterified acids or unreacted amines.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, especially for intermediates with labile groups (e.g., Boc-protected amines) .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethylation or aminomethylation be addressed in structurally similar benzoate derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For trifluoromethylation at position 2, electron-withdrawing groups (e.g., esters) direct substitution to the meta position. Protecting groups (e.g., methyl esters) can shield reactive sites during aminomethylation. Computational tools (DFT calculations) predict reactive sites, while directing groups (e.g., pyridines) enhance selectivity in metal-catalyzed reactions .
- Case Study : In a morpholine derivative synthesis ( ), steric hindrance from the 4-fluorophenyl group directed trifluoromethylation to the less hindered position, achieving >90% regioselectivity .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. For example, hydrolysis of the methyl ester to the carboxylic acid is pH-dependent (accelerated in basic conditions). Conflicting data may arise from impurity profiles (e.g., residual moisture in hydrochloride salts). Use of lyophilization or desiccants (e.g., silica gel) improves stability, while HPLC-MS tracks degradation products like benzoic acid derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens against target proteins (e.g., kinases, GPCRs) using the trifluoromethyl group as a hydrophobic anchor. QSAR models correlate substituent effects (e.g., electron-withdrawing trifluoromethyl) with binding affinity. MD simulations assess conformational stability in binding pockets. For agrochemical applications (), models predict interactions with pest-specific enzymes (e.g., acetylcholinesterase) .
Data Interpretation and Optimization
Q. How do divergent synthetic pathways for this compound lead to variations in impurity profiles, and how are these impurities controlled?
- Methodological Answer : Impurities arise from incomplete reactions (e.g., residual 5-chloro intermediates) or side reactions (e.g., over-alkylation during aminomethylation). EP/ICH guidelines ( ) classify impurities as genotoxic (e.g., alkyl halides) or non-genotoxic. Control strategies include:
- Process Optimization : Lowering reaction time/temperature to minimize byproducts.
- Purification : Preparative HPLC or recrystallization removes high-risk impurities.
- Analytical Thresholds : Setting limits for specified impurities (e.g., ≤0.15% for EP impurity B) .
Q. What role does the hydrochloride salt form play in the compound’s solubility and bioavailability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays (e.g., solubility >50 mg/mL in PBS). Counterion effects are studied via pH-solubility profiles and dissolution testing. Alternative salts (e.g., mesylate) may improve crystallinity but require stability comparisons .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in medicinal chemistry, particularly for CNS or anticancer agents?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration, making it valuable in CNS drug candidates. The aminomethyl group serves as a handle for conjugation (e.g., prodrugs targeting esterase-activated release). In anticancer research, it is incorporated into kinase inhibitors (e.g., EGFR inhibitors) where the benzoate scaffold mimics ATP-binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
